molecular formula C6H12O3 B12838920 2-(Oxetan-3-yl)propane-1,3-diol

2-(Oxetan-3-yl)propane-1,3-diol

Cat. No.: B12838920
M. Wt: 132.16 g/mol
InChI Key: ORRVJXJMNZYQRQ-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)propane-1,3-diol is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)propane-1,3-diol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base such as sodium ethoxide in ethanol. This reaction forms the oxetane ring, resulting in 3-(bromomethyl)oxetan-3-yl methanol, which can then be further modified to yield the desired compound .

Industrial Production Methods

Industrial production methods for oxetane derivatives often involve similar cyclization reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromomethyl group in intermediate compounds can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives.

Scientific Research Applications

2-(Oxetan-3-yl)propane-1,3-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Oxetane derivatives are being explored for their potential as drug candidates due to their stability and ability to interact with biological targets.

    Industry: The compound is used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)propane-1,3-diol involves its interaction with molecular targets through its oxetane ring and hydroxyl groups. The oxetane ring can act as a hydrogen bond acceptor, enhancing the compound’s solubility and stability. Additionally, the hydroxyl groups can participate in various chemical reactions, facilitating the formation of new bonds and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an oxetane ring and a propane-1,3-diol backbone. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-(oxetan-3-yl)propane-1,3-diol

InChI

InChI=1S/C6H12O3/c7-1-5(2-8)6-3-9-4-6/h5-8H,1-4H2

InChI Key

ORRVJXJMNZYQRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(CO)CO

Origin of Product

United States

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